Benzyl (5-(methylamino)pentyl)carbamate
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Overview
Description
Benzyl N-[5-(methylamino)pentyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[5-(methylamino)pentyl]carbamate typically involves the reaction of benzyl chloroformate with N-[5-(methylamino)pentyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of benzyl N-[5-(methylamino)pentyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[5-(methylamino)pentyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of benzyl N-[5-(methylamino)pentyl]carbamate.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[5-(methylamino)pentyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential effects on biological systems and as a tool for modifying biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[5-(methylamino)pentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is often reversible, allowing for controlled modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the N-[5-(methylamino)pentyl] group.
N-[5-(methylamino)pentyl]carbamate: Similar structure but lacks the benzyl group.
tert-Butyl N-[5-(methylamino)pentyl]carbamate: Similar structure but with a tert-butyl group instead of a benzyl group.
Uniqueness
Benzyl N-[5-(methylamino)pentyl]carbamate is unique due to the presence of both the benzyl and N-[5-(methylamino)pentyl] groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C14H22N2O2 |
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Molecular Weight |
250.34 g/mol |
IUPAC Name |
benzyl N-[5-(methylamino)pentyl]carbamate |
InChI |
InChI=1S/C14H22N2O2/c1-15-10-6-3-7-11-16-14(17)18-12-13-8-4-2-5-9-13/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3,(H,16,17) |
InChI Key |
ZGFRTPYHCZCKGT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCCNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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